tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Overview
Description
tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, an aminophenyl group, and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyrazine carboxylate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for further investigation in drug development .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes, while the triazolopyrazine core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(1H)-one
Uniqueness
tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N5O2 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
tert-butyl 3-(3-aminophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H21N5O2/c1-16(2,3)23-15(22)20-7-8-21-13(10-20)18-19-14(21)11-5-4-6-12(17)9-11/h4-6,9H,7-8,10,17H2,1-3H3 |
InChI Key |
PUCOFWWZQFEIIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3=CC(=CC=C3)N)C1 |
Origin of Product |
United States |
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